
2-(2-oxopyrrolidin-1-yl)butanoic Acid
Vue d'ensemble
Description
“2-(2-oxopyrrolidin-1-yl)butanoic Acid” is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The compound has been obtained by direct reaction of potassium-hexabromidoplatinate (IV) with neutralized ethylenediamine-N,N’-di-S,S-2- (3-methyl)butanoic acid (H-2-S,S-eddv) .Molecular Structure Analysis
The molecular formula of “this compound” is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-6 (8 (11)12)9-5-3-4-7 (9)10/h6H,2-5H2,1H3, (H,11,12) .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For instance, it has been used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 171.19 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
Crystal Structure Analysis : The crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid was determined, providing insights into its molecular configuration, which is crucial for understanding its chemical properties and potential applications (Liu et al., 2009).
Synthesis of Substituted Acetamides : Research has shown a method for synthesizing substituted 2-(2-oxopyrrolidin-1-yl)acetamides, expanding the range of potential chemical derivatives and applications (Kavina et al., 2017).
Development of Nonpeptidic Integrin Inhibitors : This compound has been incorporated into the synthesis of nonpeptidic αvβ6 integrin inhibitors, which show potential in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Synthesis for Therapeutic Applications : Another study detailed the synthesis of a specific non-peptidic αvβ6 integrin antagonist for treating idiopathic pulmonary fibrosis, underlining the therapeutic potential of this chemical (Anderson et al., 2016).
Investigation of Supramolecular Synthons : Research on N-(aryl)-succinamic acids, including derivatives of 2-(2-oxopyrrolidin-1-yl)butanoic Acid, has provided insights into their supramolecular structures and interactions, which are significant for materials science and pharmaceutical applications (PrakashShet et al., 2018).
Design of Anticonvulsant Agents : A study explored the synthesis of new hybrid anticonvulsant agents derived from 2-(2,5-dioxopyrrolidin-1-yl)butanoic acid, showing the compound's potential in developing novel pharmaceuticals (Kamiński et al., 2015).
Quantum Chemical Investigation : Quantum chemical investigations have been conducted on substituted pyrrolidinones, including this compound derivatives, to understand their molecular properties, which is vital for their application in various chemical processes (Bouklah et al., 2012).
Optical Gating of Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related derivative, has been used to demonstrate the optical gating of synthetic ion channels, which has implications in nanotechnology and biotechnology (Ali et al., 2012).
Development of Hybrid Molecules with Anticonvulsant Activity : Research focused on synthesizing hybrid molecules from derivatives of this compound for potential use as anticonvulsants, further emphasizing its pharmaceutical relevance (Kamiński et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGAONBTQRGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67118-31-4 | |
| Record name | Levetiracetam acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067118314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5GZ0UL12V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
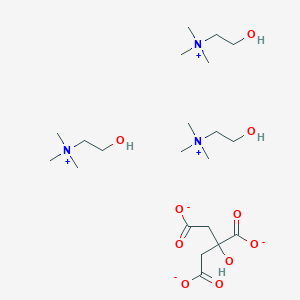

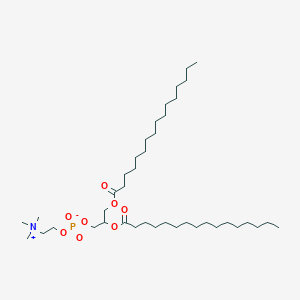
![3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)
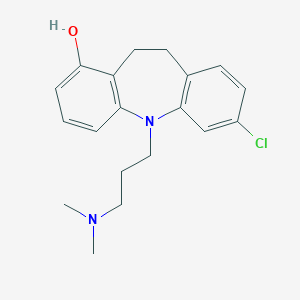
![8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One](/img/structure/B195747.png)

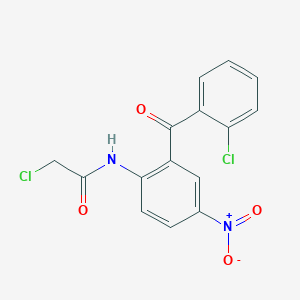
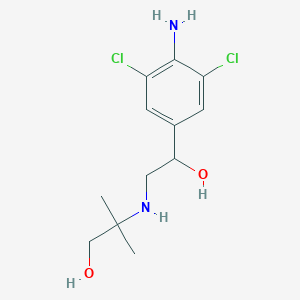
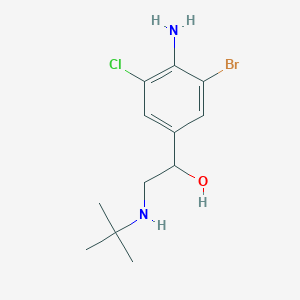
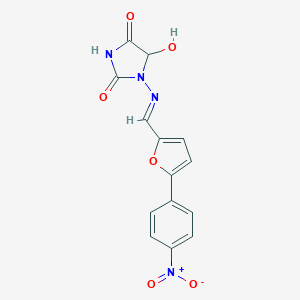

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)
![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)
